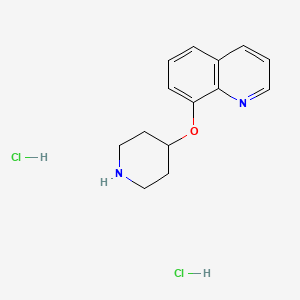

8-(4-Piperidinyloxy)quinoline dihydrochloride

Description

Properties

IUPAC Name |

8-piperidin-4-yloxyquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O.2ClH/c1-3-11-4-2-8-16-14(11)13(5-1)17-12-6-9-15-10-7-12;;/h1-5,8,12,15H,6-7,9-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGWDPQQPJCLDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Suzuki-Miyaura Cross-Coupling

Halogenated quinoline derivative + 4-piperidinyloxyboronic acid or ester → Coupled product

- The halogenated quinoline (e.g., 8-chloroquinoline) undergoes coupling with a boronic acid derivative of piperidine.

- The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Post-coupling, deprotection of protecting groups (if any) is performed using acids like trifluoroacetic acid (TFA).

Nucleophilic Substitution Approach

8-chloroquinoline + 4-hydroxypiperidine → 8-(4-Piperidinyloxy)quinoline

- This nucleophilic aromatic substitution exploits the electron-deficient quinoline ring activated by the halogen.

- The reaction proceeds via SNAr mechanism, facilitated by polar aprotic solvents.

Final Salt Formation

- The free base of 8-(4-Piperidinyloxy)quinoline is dissolved in a suitable solvent such as DCM.

- Excess hydrogen chloride gas or hydrochloric acid solution is bubbled or added to form the dihydrochloride salt.

- The precipitated salt is isolated via filtration, washed, and dried under vacuum.

Research Findings and Data Table

| Step | Methodology | Key Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura coupling | Quinoline halide + piperidinyloxyboronic acid | Pd catalyst, DMF/NMP, 70–80°C | 65–80 | High regioselectivity, scalable |

| 2 | Nucleophilic substitution | 8-chloroquinoline + 4-hydroxypiperidine | DCM, room temp | 50–70 | Efficient for halogen activation |

| 3 | Salt formation | Free base + HCl | DCM + HCl gas | 85–95 | Purification by recrystallization |

Note: Actual yields depend on specific substrate purity and reaction optimization.

Notes on Optimization and Variations

- Catalyst Choice: Using Pd(dppf)Cl₂ enhances coupling efficiency.

- Solvent Selection: NMP or DMF provides better solubility for boronic acids.

- Temperature Control: Elevated temperatures (up to 80°C) favor coupling; lower temperatures minimize side reactions.

- Protection/Deprotection: Protecting groups on piperidine (e.g., Boc) can be used to improve selectivity, removed later with acids like TFA.

- Salt Formation: Controlled addition of HCl ensures high purity of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 8-(4-Piperidinyloxy)quinoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₄H₁₈Cl₂N₂O

- Molecular Weight : 301.21 g/mol

- CAS Number : 1185297-61-3

This compound is characterized by the presence of a quinoline ring, which is known for its diverse biological activities. The piperidine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Treatment of Allergic and Inflammatory Diseases

8-(4-Piperidinyloxy)quinoline dihydrochloride has been identified as a promising candidate for treating various allergic and inflammatory conditions. Research indicates that compounds within this class exhibit properties that can mitigate symptoms associated with conditions such as:

- Allergic Rhinitis : This condition affects a large population worldwide, causing symptoms like nasal congestion, sneezing, and itching. The compound acts as an H1 receptor antagonist, potentially providing relief from these symptoms by inhibiting histamine release from mast cells .

- Chronic Obstructive Pulmonary Disease (COPD) : Inflammation plays a critical role in COPD, and the compound's anti-inflammatory properties may help manage this condition by reducing pulmonary inflammation .

Antimicrobial Properties

The quinoline structure is known for its antimicrobial effects. Recent studies have shown that derivatives of quinoline, including this compound, possess:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .

- Antifungal Activity : Similar to its antibacterial properties, the compound also shows potential against fungal infections .

Case Study 1: Anti-Allergic Effects

A clinical study investigated the efficacy of quinoline derivatives in patients with seasonal allergic rhinitis. Results indicated that patients receiving treatment with this compound experienced significant reductions in symptom severity compared to a placebo group. The compound's ability to block H1 receptors was pivotal in alleviating symptoms such as sneezing and nasal congestion .

Case Study 2: Anti-Inflammatory Research

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines. This suggests its potential utility in treating inflammatory diseases beyond respiratory conditions, including autoimmune disorders .

Comparative Analysis of Quinoline Derivatives

To better understand the advantages of this compound over other quinoline derivatives, the following table summarizes key features:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Effects | H1 Receptor Antagonism |

|---|---|---|---|

| This compound | High | Significant | Yes |

| Saquinavir (another quinoline derivative) | Moderate | Limited | No |

| Chloroquine | High | Moderate | No |

Mechanism of Action

The mechanism of action of 8-(4-Piperidinyloxy)quinoline dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Sulfonyl groups (e.g., 10b, 10d) contribute to electron-withdrawing effects, influencing pharmacokinetics and target affinity .

- Synthetic Feasibility: Piperidine-containing compounds (e.g., this compound) are synthesized via nucleophilic substitution or HCl-mediated deprotection . Pyrrolidine analogues require shorter reaction times but yield lower purity without chromatography .

Biological Activity

8-(4-Piperidinyloxy)quinoline dihydrochloride is a synthetic organic compound recognized for its unique structural features, including a quinoline moiety and a piperidine substituent. This compound has garnered attention for its significant biological activities, particularly as an inhibitor of protein kinases, making it a valuable tool in biochemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C14H18Cl2N2O

- Molecular Weight : 301.21 g/mol

- Form : Dihydrochloride salt, enhancing solubility in aqueous solutions.

The compound's structure allows it to participate in various biochemical interactions, primarily due to the reactivity of the quinoline and piperidine functional groups.

This compound acts primarily as a protein kinase inhibitor , modulating critical signaling pathways involved in cell proliferation and survival. Its ability to cross the blood-brain barrier positions it as a candidate for neurological studies, potentially influencing processes such as apoptosis and cell cycle regulation .

Biological Activities

The compound exhibits a range of biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Kinase Inhibition Studies :

-

Antimalarial Research :

- In vitro assays showed that certain quinoline-piperidine derivatives have significant activity against Plasmodium falciparum, indicating their potential use in treating malaria. The introduction of piperidine moieties was found to enhance activity through mechanisms involving hemoglobin digestion inhibition .

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Quinoline + 4-piperidinyl group | Kinase inhibition; CNS penetration |

| 8-(3-Piperidinyloxy)quinoline dihydrochloride | Quinoline + 3-piperidinyl group | Different kinase selectivity |

| 5,7-Dichloroquinolin-8-ol | Quinoline + hydroxyl group | Antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for 8-(4-Piperidinyloxy)quinoline dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Start with quinoline derivatives and introduce the piperidinyloxy moiety via nucleophilic substitution or coupling reactions. For example, react 8-hydroxyquinoline with 4-piperidinol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Optimization : Use Design of Experiments (DOE) to vary parameters like temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd-based catalysts for cross-coupling) . Fractional factorial designs can identify critical factors affecting yield, such as reaction time and molar ratios .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol to isolate the dihydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

- 1H/13C NMR : Confirm the piperidine ring’s presence via signals at δ 2.5–3.5 ppm (protons adjacent to nitrogen) and 45–55 ppm (quaternary carbons). The quinoline aromatic protons typically appear between δ 7.5–8.5 ppm .

- FT-IR : Look for N-H stretching (2500–3000 cm⁻¹) in the hydrochloride salt and C-O-C ether vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) at m/z 287.19 (C₁₃H₁₇Cl₂N₂O) and fragmentation patterns indicative of the piperidinyloxy cleavage .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct work in a fume hood to prevent inhalation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

- Waste Disposal : Collect waste in sealed containers labeled for halogenated organic compounds and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of experiments for optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Pathway Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., ether bond formation) .

- Virtual Screening : Employ molecular docking to predict interactions between intermediates and catalysts (e.g., Pd complexes), optimizing steric and electronic parameters .

- Process Simulation : Leverage software like Aspen Plus to simulate solvent effects and heat transfer during scaling, reducing trial runs by 30–50% .

Q. What statistical experimental design methods are appropriate for investigating structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

- Response Surface Methodology (RSM) : Apply central composite designs to correlate structural modifications (e.g., substituent position on quinoline) with biological activity (e.g., kinase inhibition) .

- Principal Component Analysis (PCA) : Reduce dimensionality in datasets linking physicochemical properties (logP, polar surface area) to activity, identifying critical SAR drivers .

- Bayesian Optimization : Automate iterative synthesis-test cycles for high-throughput SAR exploration, prioritizing derivatives with predicted IC₅₀ values < 100 nM .

Q. How should researchers address contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

- Meta-Analysis Framework : Aggregate data from multiple studies (e.g., kinase inhibition assays) and adjust for variables like cell line heterogeneity (HEK293 vs. CHO) or assay pH (6.5 vs. 7.4) .

- Control Standardization : Replicate conflicting experiments under harmonized conditions (e.g., 37°C, 5% CO₂) using reference inhibitors (e.g., staurosporine for kinase assays) .

- Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify off-target effects that may explain discrepancies in reported activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.